molecular formula C20H26N4O8S B6525677 3-(4-methylpiperazin-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene; bis(oxalic acid) CAS No. 1135016-75-9

3-(4-methylpiperazin-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene; bis(oxalic acid)

Cat. No.: B6525677
CAS No.: 1135016-75-9
M. Wt: 482.5 g/mol
InChI Key: AMGOUCVDCVWQKW-UHFFFAOYSA-N
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Description

This compound features a tricyclic core comprising an 8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2(7),3,5-tetraene scaffold substituted with a 4-methylpiperazine moiety. The bis(oxalic acid) salt enhances solubility and stability, which is critical for pharmacological applications. Its structural complexity arises from fused heterocyclic rings (sulfur and nitrogen atoms) and a methylpiperazine group, a common pharmacophore in central nervous system (CNS)-targeting drugs .

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4S.2C2H2O4/c1-19-7-9-20(10-8-19)15-14-12-5-3-2-4-6-13(12)21-16(14)18-11-17-15;2*3-1(4)2(5)6/h11H,2-10H2,1H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGOUCVDCVWQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C3C4=C(CCCCC4)SC3=NC=N2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methylpiperazin-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene; bis(oxalic acid) is a complex organic molecule with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and data sources.

Chemical Structure and Properties

The chemical structure of the compound can be described using its IUPAC name and molecular formula. The compound features a unique arrangement of nitrogen and sulfur atoms within a bicyclic framework, contributing to its biological activity.

Structural Formula

  • IUPAC Name : 3-(4-methylpiperazin-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene; bis(oxalic acid)
  • Molecular Formula : C17H20N4OS
  • Molecular Weight : 328.43 g/mol

Key Physical Properties

PropertyValue
Water Solubility0.0527 mg/mL
LogP1.69
Polar Surface Area59.38 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The compound exhibits multiple modes of action primarily through its interaction with various biological targets:

  • Monoamine Oxidase Inhibition : Research indicates that similar compounds have shown significant inhibitory effects on monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression and anxiety.
  • Antimicrobial Properties : Compounds within the same chemical class have demonstrated antimicrobial activity against a range of pathogens, suggesting a potential for use in treating infections .
  • Antitumor Activity : Investigations into related structures have revealed promising antitumor effects, indicating that this compound may also possess similar capabilities .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds structurally related to the target compound:

  • Study on MAO Inhibition : A study reported that derivatives with similar piperazine moieties exhibited IC50 values in the nanomolar range for MAO-A inhibition, indicating strong potential for antidepressant effects .
  • Antimicrobial Testing : A series of tests showed that compounds with thiadiazole rings displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the thia component may enhance efficacy against microbial targets .

Toxicological Profile

While exploring its biological activities, it is essential to consider the toxicological implications:

  • Toxicity : The compound has been noted to be toxic if ingested and poses risks to aquatic life . This necessitates careful handling and further investigation into its safety profile.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s sulfur-containing tricyclic system is distinct from oxygen/nitrogen-rich analogs (e.g., oxadiazolo-thiazinones in ), which may alter electronic properties and binding affinity .
  • The bis(oxalate) salt contrasts with neutral spirocyclic or ester-functionalized analogs, improving aqueous solubility .

Key Observations :

  • Piperidine/triethylamine (TEA)-mediated cyclization (common in ) is plausible for constructing the tricyclic core.
  • The bis(oxalate) formation may resemble salt-generation steps in antipsychotic drug synthesis .

Pharmacological and Physicochemical Properties

While explicit data for the target compound are unavailable, inferences are drawn from analogs:

  • CNS Activity : The 4-methylpiperazine group is prevalent in antipsychotics (e.g., clozapine derivatives ), suggesting dopamine or serotonin receptor modulation.
  • Solubility : Bis(oxalate) salt formation likely enhances bioavailability compared to neutral tricyclics (e.g., imidazo-pyridines in ).
  • Conformational Flexibility : The puckered tricyclic system (cf. ring-puckering models in ) may influence target binding vs. planar dibenzodiazepines .

Crystallographic and Spectral Analysis

  • X-ray Refinement : SHELX software would resolve the tricyclic system’s puckering, critical for comparing bond angles/distances with analogs.
  • Spectroscopy: The compound’s IR and NMR profiles should resemble thiazolidinones (C=S stretch ~1100 cm⁻¹ ) and spirocyclic amines (δ 2.40 ppm for piperidone protons ).

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